Ranimustine

Vue d'ensemble

Description

Applications De Recherche Scientifique

La Ranimustine a une large gamme d’applications en recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Elle est utilisée dans des études impliquant l’alkylation et la réticulation de l’ADN.

Médecine : Elle est utilisée dans le traitement de la leucémie myéloïde chronique et de la polycythémie vraie.

Industrie : Elle est utilisée dans la production d’autres composés chimiques et de produits pharmaceutiques.

Mécanisme D'action

La Ranimustine exerce ses effets en alkylant et en réticulant les brins d’ADN, ce qui inhibe la prolifération et la croissance des cellules tumorales . Les cibles moléculaires comprennent les brins d’ADN des cellules tumorales, et les voies impliquées sont celles liées à la réplication et à la réparation de l’ADN.

Analyse Biochimique

Biochemical Properties

Ranimustine plays a role in biochemical reactions as an alkylating agent Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT) as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL)

Molecular Mechanism

As a nitrosourea alkylating agent, it is likely that this compound works by alkylating the DNA of cancer cells, which can lead to DNA damage and prevent the cells from dividing and growing .

Temporal Effects in Laboratory Settings

In a study involving high-dose this compound followed by ASCT for DLBCL, the median follow-up time for survival patients was 70 months

Méthodes De Préparation

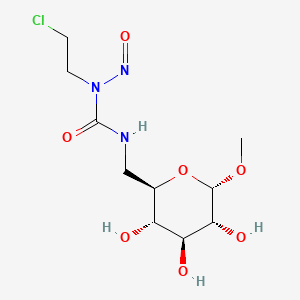

La Ranimustine est synthétisée en faisant réagir l’amine primaire d’un sucre pyranose avec du N-(2-chloroéthyl)-N-nitroso-carbamate d’o-nitrophényle pour former le groupe nitrosourée . Les conditions de réaction impliquent généralement l’utilisation de solvants et de températures contrôlées pour garantir la formation du produit souhaité. Les méthodes de production industrielle sont similaires, mais à plus grande échelle pour répondre aux besoins en quantités plus importantes.

Analyse Des Réactions Chimiques

La Ranimustine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène. Les réactifs courants comprennent les agents oxydants comme le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène. Les agents réducteurs comme le borohydrure de sodium sont couramment utilisés.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Comparaison Avec Des Composés Similaires

La Ranimustine est similaire à d’autres composés nitrosourés tels que la Carmustine et la Lomustine. Elle est unique par sa structure spécifique et les types de cancers qu’elle est utilisée pour traiter. Les composés similaires comprennent :

Carmustine : Un autre composé nitrosouré utilisé dans le traitement des tumeurs cérébrales et du myélome multiple.

Lomustine : Utilisée dans le traitement des tumeurs cérébrales et du lymphome de Hodgkin.

La this compound se distingue par son utilisation spécifique au Japon et son efficacité dans le traitement de la leucémie myéloïde chronique et de la polycythémie vraie .

Propriétés

IUPAC Name |

1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHFEZNOXOZZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866725 | |

| Record name | Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58994-96-0 | |

| Record name | MCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

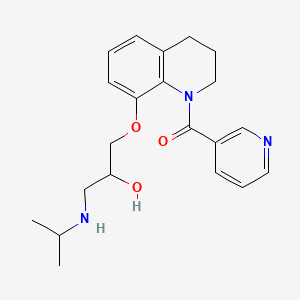

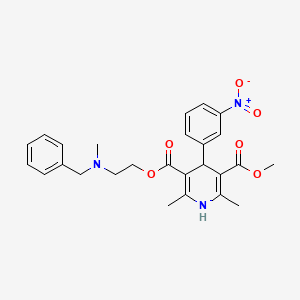

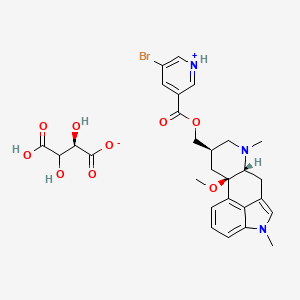

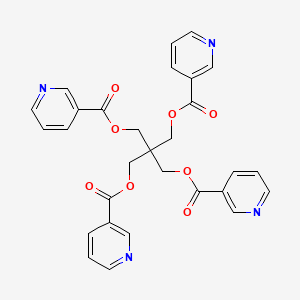

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ranimustine?

A1: this compound exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that this compound, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.

Q2: Does this compound demonstrate any selectivity towards specific cell types?

A2: While this compound exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]

Q3: Are there any studies on the impact of this compound on specific molecular pathways within tumor cells?

A3: The provided research focuses primarily on clinical efficacy and safety of this compound. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.

Q5: Is there any information about the stability of this compound under different storage conditions?

A5: The provided research primarily focuses on clinical applications of this compound and does not provide detailed information on its stability under various storage conditions.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.

Q7: Have any computational chemistry studies been conducted on this compound?

A7: The provided research focuses on preclinical and clinical studies of this compound and does not delve into detailed computational chemistry analyses.

Q8: How does the structure of this compound contribute to its antitumor activity?

A8: While specific SAR studies are not described in the provided research, this compound's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []

Q9: What formulations of this compound are used clinically?

A9: this compound is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.

Q10: Are there any specific safety regulations related to the handling and disposal of this compound?

A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, this compound requires careful handling and disposal in accordance with established guidelines for hazardous drugs.

Q11: Which in vitro models have been used to study the efficacy of this compound?

A12: One study utilized a morphological method to assess this compound's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for this compound in treating solid tumors beyond its established role in hematological malignancies.

Q12: Which animal models have been employed to investigate the efficacy of this compound?

A13: One study investigated the antitumor activity of this compound in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving this compound.

Q13: What is the clinical efficacy of this compound in treating Chronic Myelogenous Leukemia (CML)?

A14: A randomized controlled trial compared this compound with busulfan in 77 previously untreated CML patients. [] this compound demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, this compound proved superior in achieving rapid responses. []

Q14: Has the efficacy of this compound been investigated in treating essential thrombocythemia?

A15: Research suggests that this compound is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)

![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)

![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)